

6-Hydroxy-2-naphthoic acid CAS 16712-64-4

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Compound of Interest

Compound Name: 6-Hydroxy-2-naphthoic acid

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An In-Depth Technical Guide to **6-Hydroxy-2-naphthoic acid** (CAS 16712-64-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-naphthoic acid (6HNA), with CAS Registry Number 16712-64-4, is a bifunctional aromatic organic compound derived from naphthalene.[1] It possesses both a hydroxyl and a carboxylic acid group, making it a versatile intermediate in organic synthesis.[2] While it is a crucial monomer in the production of high-performance liquid crystal polymers (LCPs), it also exhibits biological activities that are of growing interest to the pharmaceutical and drug development sectors.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and biological significance.

Chemical and Physical Properties

6-Hydroxy-2-naphthoic acid typically appears as a pale brown or buff crystalline powder.[5][6] It is characterized by high thermal stability, indicated by its high melting point. Its solubility in water is limited, but it is soluble in various organic solvents and aqueous alkaline solutions.[4][6]

Table 1: Physicochemical Properties of 6-Hydroxy-2-naphthoic acid

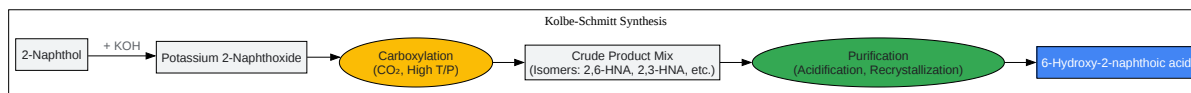
Property	Value	Source(s)
Identifiers		
CAS Number	16712-64-4	[1]
IUPAC Name	6-hydroxynaphthalene-2-carboxylic acid	[1]
Molecular Formula	C ₁₁ H ₈ O ₃	[1]
Molecular Weight	188.18 g/mol	[1]
Physical Properties		
Appearance	Pale brown powder	[5]
Melting Point	240-250 °C	[5]
Boiling Point	407 °C (at 760 mmHg)	[5]
Water Solubility	99 mg/L at 20°C	[5]
Solubility	Insoluble in water; Soluble in ethanol, ether, and alkaline solutions.	[6][7]
Chemical Properties		
pKa (Predicted)	4.34 ± 0.30	[5]
LogP	2.24	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	3	[5]

Table 2: Spectroscopic Data Summary for 6-Hydroxy-2-naphthoic acid

Spectroscopy Type	Key Features and Peaks	Source(s)
^1H NMR	Aromatic protons in the region of δ 6.8-8.5 ppm. Broad singlets for carboxylic acid and phenolic protons.	[4]
^{13}C NMR	Spectra available, shows expected aromatic and carbonyl carbons.	[1]
Infrared (IR)	Strong, broad O-H stretch (carboxylic acid) \sim 2500-3500 cm^{-1} ; Sharp O-H stretch (phenol) \sim 3200-3600 cm^{-1} ; Strong C=O stretch \sim 1680-1720 cm^{-1} ; Aromatic C=C stretches \sim 1500-1600 cm^{-1} .	[4]
Mass Spectrometry (EI)	Molecular Ion (M^+) at m/z 188. Key fragments at m/z 171 ($[\text{M}-\text{OH}]^+$) and 143 ($[\text{M}-\text{COOH}]^+$).	[1]

Synthesis and Manufacturing

The primary industrial synthesis of **6-Hydroxy-2-naphthoic acid** is achieved through the Kolbe-Schmitt reaction. This process involves the carboxylation of the potassium salt of 2-naphthol under elevated temperature and pressure.[8]



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Figure 1: General workflow for the Kolbe-Schmitt synthesis of 6HNA.

Experimental Protocol: Kolbe-Schmitt Synthesis of 6HNA

This protocol is based on the carboxylation of potassium 2-naphthoxide.^[9]

Materials:

- 2-Naphthol
- Potassium hydroxide (KOH)
- Carbon dioxide (CO₂) gas
- Water
- Hydrochloric acid (HCl) for acidification
- Suitable solvent for recrystallization (e.g., ethanol/water mixture)
- High-pressure autoclave reactor

Procedure:

- Preparation of Potassium 2-Naphthoxide: In a suitable vessel, dissolve equimolar amounts of 2-naphthol and potassium hydroxide in water.
- Drying: Carefully evaporate the water under reduced pressure to obtain dry, powdered potassium 2-naphthoxide. It is critical that the salt is anhydrous for the reaction to proceed efficiently.
- Carboxylation:
 - Place the anhydrous potassium 2-naphthoxide into a high-pressure autoclave.
 - Seal the reactor and purge with nitrogen gas before introducing carbon dioxide.
 - Pressurize the reactor with CO₂ to approximately 4 atm.

- Heat the autoclave to 270°C (543 K) while stirring vigorously.
- Maintain these conditions for 6-8 hours. The reaction yields a mixture of isomers, with 2,6-HNA being the most thermodynamically stable product.[9]
- Work-up and Isolation:
 - After cooling the reactor, dissolve the solid product mixture in water.
 - Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the mixture of hydroxynaphthoic acid isomers.
- Purification:
 - Collect the crude product by filtration.
 - Purify the **6-Hydroxy-2-naphthoic acid** from its isomers (primarily 2,3-HNA and 2,1-HNA) via recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture.[6] The final product is collected by filtration and dried under vacuum.

Applications in Drug Development and Materials Science

Role as a Pharmaceutical Intermediate and Biologically Active Molecule

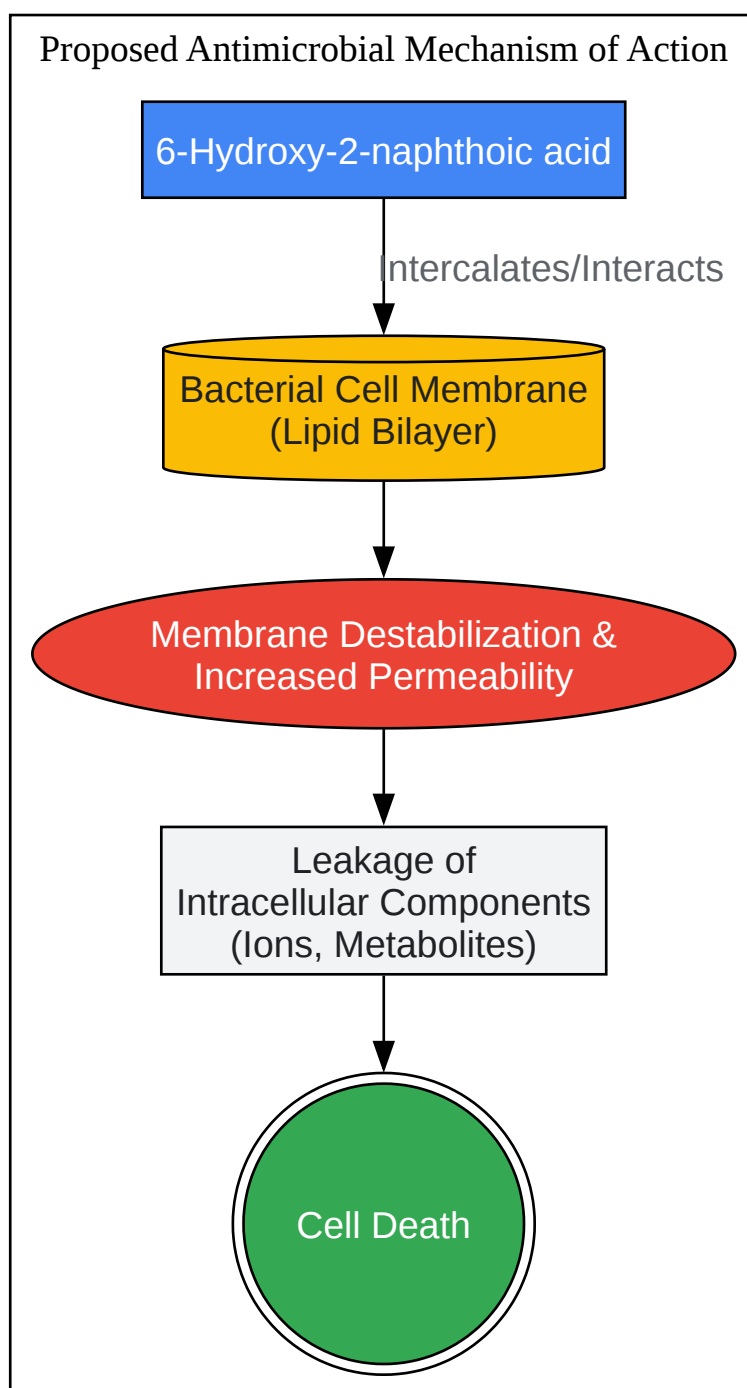
While often cited as a pharmaceutical intermediate, it is important to clarify that **6-Hydroxy-2-naphthoic acid** is not a direct precursor in the most common industrial syntheses of the widely used NSAID, Naproxen. The synthesis of Naproxen typically starts from 2-methoxynaphthalene or 2-bromo-6-methoxynaphthalene.[1][10][11]

However, 6HNA itself possesses inherent biological activity. Studies have reported its potential as an antibacterial agent against strains like *Staphylococcus aureus* and *Escherichia coli*, and as an antifungal agent against *Candida albicans*.[3]

Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values for **6-Hydroxy-2-naphthoic acid** are not widely reported in the available literature, studies on structurally related naphthol and naphthoquinone derivatives show significant antimicrobial activity. For instance, certain 1-aminoalkyl-2-naphthols have shown MIC values as low as 10 µg/mL against multidrug-resistant *P. aeruginosa* and 100 µg/mL against MDR *S. aureus*.^[12] 5,8-dihydroxy-1,4-naphthoquinone has an MIC₅₀ value of 1.2 µg/mL against *S. aureus* and <0.6 µg/mL against *C. albicans*.^[13] These findings suggest that the hydroxynaphthoic acid scaffold is a promising area for antimicrobial drug discovery.

The proposed mechanism for related compounds often involves disruption of the microbial cell membrane, leading to increased permeability and subsequent cell death.^[13]



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Figure 2: Hypothetical antimicrobial mechanism based on related compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a generalized protocol for determining the MIC of a compound against a bacterial strain via the broth microdilution method.

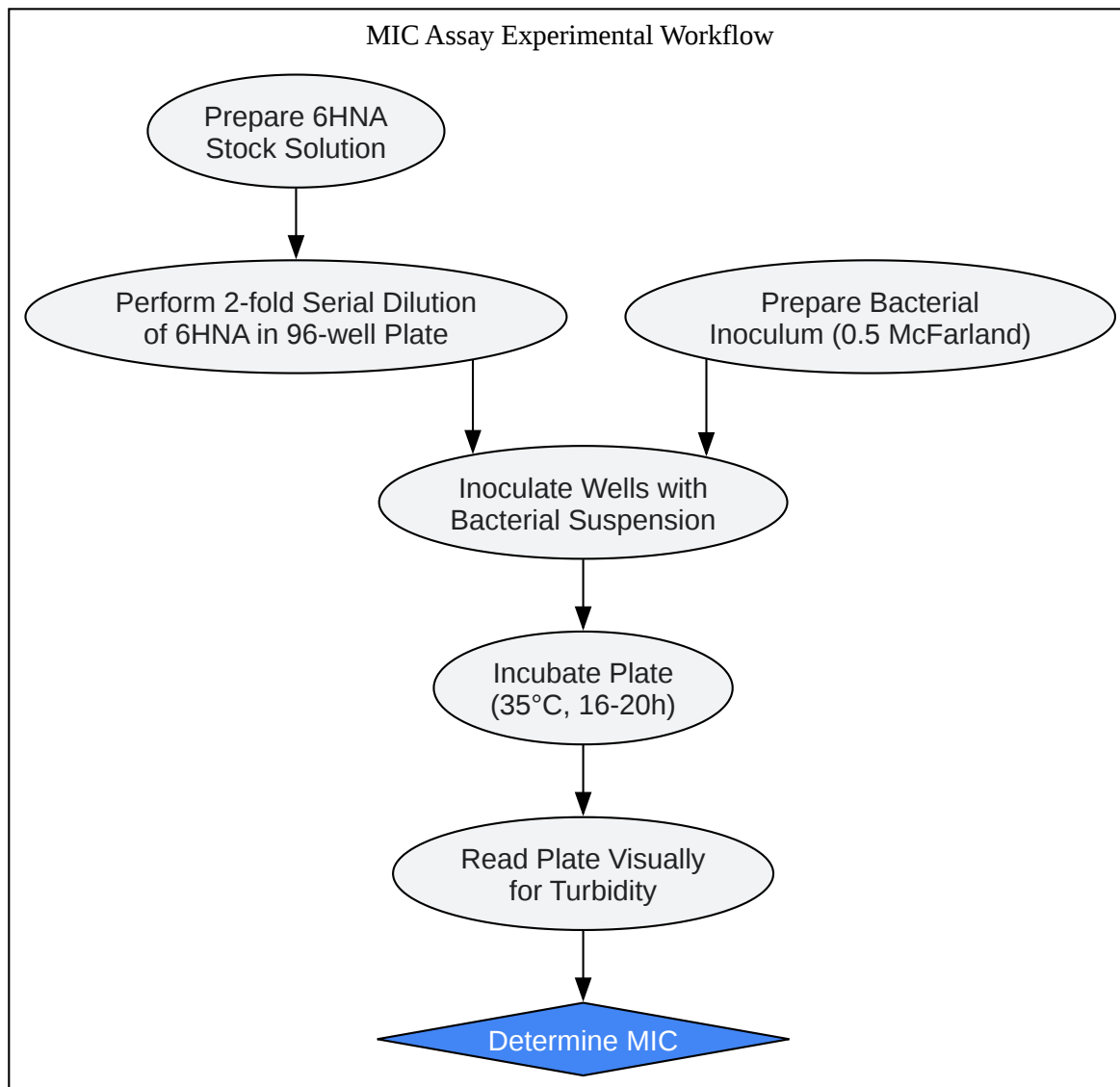
Materials:

- **6-Hydroxy-2-naphthoic acid**
- Dimethyl sulfoxide (DMSO) for stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Test bacterial strain (e.g., *Staphylococcus aureus* ATCC 29213)
- Sterile 96-well round-bottom microtiter plates
- 0.5 McFarland turbidity standard
- Incubator ($35 \pm 2^{\circ}\text{C}$)

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of 6HNA in DMSO at a concentration of 10 mg/mL.
- **Inoculum Preparation:**
 - From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
 - Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Plate Preparation:**
 - Add 100 μL of CAMHB to all wells of a 96-well plate.

- Add 100 μ L of the 6HNA stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 μ L from one well to the next. Discard the final 100 μ L from the last well.
- Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 μ L.
- Incubation: Incubate the plate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of 6HNA at which there is no visible turbidity (growth) of the microorganism.

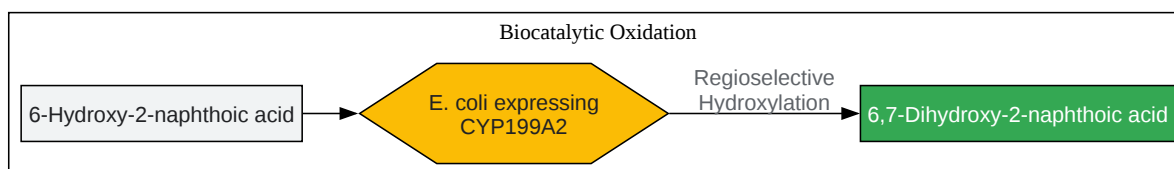


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Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Biocatalytic Transformations

6HNA is a substrate for certain enzymes, which can be used for the biocatalytic synthesis of more complex molecules. Notably, whole cells of recombinant *Escherichia coli* expressing the cytochrome P450 enzyme CYP199A2 can catalyze the regioselective oxidation of 6HNA to 6,7-dihydroxynaphthoic acid, a compound with reported inhibitory activity against HIV-1 integrase. [5][7]



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Figure 4: Biocatalytic conversion of 6HNA by CYP199A2.

Experimental Protocol: Whole-Cell Biocatalysis with CYP199A2

This protocol is adapted from methodologies for whole-cell P450 biocatalysis. [5][14]

Materials:

- Recombinant *E. coli* BL21(DE3) cells expressing CYP199A2
- Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance
- Isopropyl β -D-1-thiogalactopyranoside (IPTG) for induction
- **6-Hydroxy-2-naphthoic acid**
- Potassium phosphate buffer (e.g., 50 mM, pH 8.0)
- Glucose (for cofactor regeneration)
- Shaking incubator and centrifuge

- HPLC for analysis

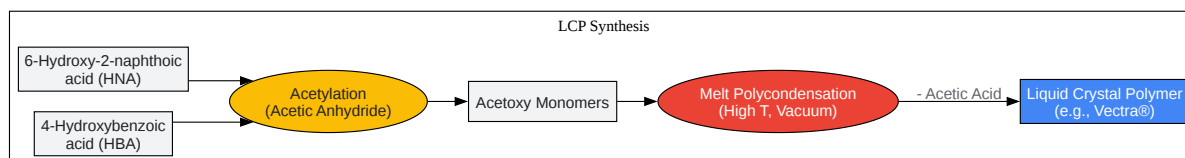
Procedure:

- Cell Culture and Induction:
 - Grow a culture of the recombinant E. coli strain in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
 - Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 25°C) for 12-16 hours.
- Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Wash the cell pellet with potassium phosphate buffer and resuspend in the same buffer.
- Whole-Cell Reaction:
 - In a reaction flask, combine the resuspended cells, potassium phosphate buffer, and glucose (as an energy source for cofactor regeneration).
 - Add **6-Hydroxy-2-naphthoic acid** to a final concentration of 1 mM.
 - Incubate the reaction mixture in a shaking incubator at 30°C for 3-4 hours. The reaction can be monitored over time by taking aliquots.^[5]
- Analysis:
 - Stop the reaction and separate the cells from the supernatant by centrifugation.
 - Analyze the supernatant for the presence of 6,7-dihydroxy-2-naphthoic acid using HPLC. The conversion yield can be quantified by comparing the product peak area to a standard curve. A yield of approximately 70% can be expected after 180 minutes.^[5]

Application in Liquid Crystal Polymers (LCPs)

The most significant industrial application of 6HNA is as a co-monomer with 4-hydroxybenzoic acid (HBA) to produce thermotropic liquid crystal polyesters, such as those in the Vectra® family.^[5] The inclusion of the 2,6-naphthalene "crankshaft" structure disrupts the polymer

chain's linearity just enough to lower the melting point compared to the HBA homopolymer, making the resulting copolyester melt-processable while retaining excellent thermal stability and mechanical strength.[3][5]



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Figure 5: Synthesis of LCPs from HBA and HNA monomers.

Experimental Protocol: Synthesis of HBA/HNA Copolyester

This protocol describes a general procedure for the melt polycondensation of acetylated HBA and HNA.

Materials:

- 4-hydroxybenzoic acid (HBA)
- **6-Hydroxy-2-naphthoic acid (HNA)**
- Acetic anhydride
- Catalyst (e.g., sodium acetate)
- Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet for vacuum application.

Procedure:

- Acetylation:
 - Charge the reactor with HBA, HNA, a slight molar excess of acetic anhydride, and a catalytic amount of sodium acetate.
 - Heat the mixture under a nitrogen atmosphere to reflux (around 140-150°C) for 2-3 hours to acetylate the hydroxyl groups of both monomers. Acetic acid is formed as a byproduct.
- Polycondensation:
 - Gradually increase the temperature of the reaction mixture to 280-320°C while distilling off the acetic acid byproduct.
 - Once the temperature is reached and the bulk of the acetic acid has been removed, slowly apply a vacuum to the system.
 - Continue the reaction under high vacuum for 1-2 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.
- Isolation:
 - Cool the reactor under nitrogen.
 - The resulting solid polymer can be removed from the reactor, ground into a powder or pellets, and analyzed.

Safety and Handling

6-Hydroxy-2-naphthoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[15]

- Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[15]
- Storage: Store in a tightly sealed container in a dry, cool place.[16]

- First Aid: In case of contact, wash skin with soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[9]

Conclusion

6-Hydroxy-2-naphthoic acid is a compound of significant industrial importance, primarily as a monomer for advanced LCPs. For drug development professionals, its reported antimicrobial properties and its utility as a substrate for biocatalytic transformations present opportunities for the development of new therapeutic agents and synthetic pathways. While its role as a direct intermediate for existing blockbuster drugs like Naproxen is a misconception, its unique chemical structure and biological profile warrant further investigation. This guide provides the foundational technical data and protocols to support such research endeavors.

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